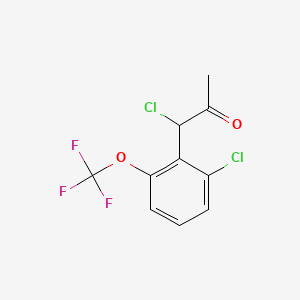

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H7Cl2F3O2 |

|---|---|

Molecular Weight |

287.06 g/mol |

IUPAC Name |

1-chloro-1-[2-chloro-6-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3 |

InChI Key |

QOXFMGPEJLPGMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1Cl)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one typically involves multi-step organic transformations focusing on:

- Introduction of the chloro substituents on the aromatic ring and the ketone carbon.

- Incorporation of the trifluoromethoxy group on the aromatic ring.

- Formation of the propan-2-one (acetyl) moiety attached to the substituted phenyl ring.

The key synthetic challenges include regioselective chlorination, controlled halogenation of the ketone alpha-carbon, and maintaining the integrity of the trifluoromethoxy group under reaction conditions.

Synthetic Route Overview

According to available chemical supplier data and related halogenated ketone syntheses, the preparation generally proceeds as follows:

Step 1: Halogenation of the aromatic ring

Starting from 2-chloro-6-(trifluoromethoxy)aniline or a related intermediate, selective chlorination is performed to introduce the second chlorine at the 2-position of the phenyl ring.Step 2: Formation of the propan-2-one side chain

The ketone side chain is introduced via Friedel-Crafts acylation or via reaction of the corresponding aryl halide with an appropriate ketone precursor.Step 3: Alpha-chlorination of the ketone

The alpha position of the propan-2-one is chlorinated using halogenating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to yield the 1-chloro substituent adjacent to the carbonyl.Step 4: Purification

The crude product is purified by recrystallization or chromatographic methods to isolate the pure compound.

Reaction Conditions and Catalysts

- Solvents: Common solvents include acetone, ethanol, dichloromethane, or toluene depending on the step.

- Bases: Potassium carbonate is often used to neutralize acids and facilitate halogenation reactions.

- Temperature: Reactions are typically carried out under reflux or controlled temperatures (0–70 °C) to optimize yield and avoid decomposition.

- Catalysts: Lewis acids such as aluminum chloride or cuprous salts may be used in acylation or diazotization steps.

Example from Related Patent Literature

While direct preparation of the exact compound is scarce in open literature, a related patent (CA2205694A1) describes the synthesis of halogenated phenyl-propan-2-one derivatives via diazotization and subsequent reaction with isopropenyl acetate catalyzed by cuprous chloride. This method involves:

- Diazotization of substituted aniline in aqueous HCl and sodium nitrite at low temperature (0–25 °C).

- Reaction of the diazonium salt with isopropenyl acetate in presence of cuprous chloride catalyst at 20–70 °C.

- Workup involving organic solvent extraction and purification steps.

This approach could be adapted for the synthesis of This compound by selecting appropriate substituted anilines and controlling halogenation steps.

Data Table: Summary of Preparation Parameters

| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|---|

| 1 | Aromatic chlorination | Chlorinating agent (e.g., Cl2, SO2Cl2) | Dichloromethane, acetone | 0–25 | 1–3 hours | Regioselective chlorination required |

| 2 | Friedel-Crafts acylation or coupling | Acyl chloride or isopropenyl acetate, AlCl3 or CuCl catalyst | Toluene, DCM | 20–70 | 30 min – 3 hours | Formation of aryl-propan-2-one |

| 3 | Alpha-chlorination of ketone | Thionyl chloride, PCl5 | Solvent like DCM or acetone | 0–40 | 1–2 hours | Controlled to avoid over-chlorination |

| 4 | Purification | Recrystallization, chromatography | Ethanol, hexane | Ambient | Variable | Ensures product purity |

Chemical Reactions Analysis

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

1-Chloro-1-(5-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-2-one (CAS 1804250-51-8)

- Molecular Formula : C₁₁H₇ClF₆O₂S

- Molecular Weight : 352.68 g/mol

- Key Differences: The phenyl ring substituents are 5-trifluoromethoxy and 2-trifluoromethylthio (SCF₃), replacing the target compound’s 2-chloro and 6-trifluoromethoxy.

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring |

|---|---|---|---|---|

| Target Compound | Not Provided | C₁₀H₇Cl₂F₃O₂ | ~286.9 | 2-Cl, 6-OCF₃ |

| 1-Chloro-1-(5-OCF₃-2-SCF₃-phenyl)propan-2-one | 1804250-51-8 | C₁₁H₇ClF₆O₂S | 352.68 | 5-OCF₃, 2-SCF₃ |

Pyridine-Based Analogues

PharmaBlock Sciences lists pyridine derivatives with similar substituent patterns, such as:

2-Chloro-6-(trifluoromethoxy)pyridine-4-carbonitrile (CAS 1361852-29-0)

- Molecular Formula : C₇H₂ClF₃N₂O

- Key Differences: Replaces the phenyl ring with a pyridine core, introducing a nitrogen atom that enhances polarity and hydrogen-bonding capacity. The 4-cyano group (-CN) adds electrophilicity, making it reactive in nucleophilic substitution reactions .

3-Bromo-6-(trifluoromethoxy)pyridin-2-amine (CAS 1361825-47-9)

- Molecular Formula : C₆H₄BrF₃N₂O

- Key Differences: Substitutes the propanone backbone with an amine (-NH₂) and bromine at the 3-position. Bromine’s larger atomic radius may increase steric hindrance in synthetic pathways .

| Compound | CAS | Molecular Formula | Key Functional Groups | Core Structure |

|---|---|---|---|---|

| Target Compound | Not Provided | C₁₀H₇Cl₂F₃O₂ | Chloro, Trifluoromethoxy | Phenyl-Propanone |

| 2-Chloro-6-OCF₃-pyridine-4-carbonitrile | 1361852-29-0 | C₇H₂ClF₃N₂O | Cyano, Chloro, Trifluoromethoxy | Pyridine |

| 3-Bromo-6-OCF₃-pyridin-2-amine | 1361825-47-9 | C₆H₄BrF₃N₂O | Amine, Bromo, Trifluoromethoxy | Pyridine |

Substituent-Variant Analogues

2-Chloro-3-(chloromethyl)pyridine

- Molecular Formula : C₆H₄Cl₂N

- Key Differences :

Research Findings and Implications

Electronic Effects : The trifluoromethoxy group in the target compound enhances electron deficiency in the phenyl ring, directing electrophilic substitution to the para position. This contrasts with pyridine-based analogues, where the nitrogen atom dominates electronic effects .

Synthetic Utility : Compared to brominated pyridines (e.g., CAS 1361825-47-9), the target compound’s chloro substituents offer cost advantages in large-scale synthesis due to chlorine’s lower atomic weight and reagent availability.

Biological Relevance : The trifluoromethoxy group’s metabolic stability (resistant to oxidative degradation) makes the target compound more suitable than analogues with labile groups like trifluoromethylthio (-SCF₃) .

Biological Activity

1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one, with the CAS number 1804110-61-9, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C10H7Cl2F3O2, and it has a molecular weight of 287.06 g/mol . This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Composition

The compound features a chloro-substituted phenyl ring and a trifluoromethoxy group, which are significant for its biological activity. The presence of electron-withdrawing groups like trifluoromethoxy enhances its reactivity and interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H7Cl2F3O2 |

| Molecular Weight | 287.06 g/mol |

| Boiling Point | 278.6 ± 40.0 °C (predicted) |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing trifluoromethyl groups show enhanced activity against various bacterial strains, including N. meningitidis and H. influenzae .

Case Study: Antichlamydial Activity

A study focused on the antichlamydial activity of synthesized molecules indicated that certain derivatives demonstrated selective activity against Chlamydia trachomatis. The presence of the trifluoromethoxy group was crucial for maintaining this activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Table: Summary of Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| ACP1a | N. meningitidis | 64 μg/mL |

| ACP1b | H. influenzae | 32 μg/mL |

| Trifluoromethyl derivative | C. trachomatis | Effective at 50 μg/mL |

Cytotoxicity Studies

The safety profile of this compound has been evaluated through cytotoxicity assays on human cell lines. Preliminary findings suggest that while some derivatives exhibit antimicrobial properties, they do not significantly compromise cell viability at therapeutic concentrations .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethoxy group plays a critical role in modulating enzyme interactions and influencing cellular pathways related to microbial resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.